molecular formula C29H34Cl2F6N8O12 B8059828 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione;hydrochloride

5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione;hydrochloride

Cat. No.: B8059828
M. Wt: 871.5 g/mol
InChI Key: KTHXRTQHERFOMN-GIZOTSQLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione;hydrochloride is a fixed-dose combination medication used primarily in the treatment of metastatic colorectal cancer and gastric cancer. This compound consists of two active pharmaceutical ingredients: trifluridine, a nucleoside analog, and tipiracil, a thymidine phosphorylase inhibitor. Trifluridine is incorporated into DNA during DNA synthesis, inhibiting tumor cell growth, while tipiracil prevents the rapid metabolism of trifluridine, thereby increasing its bioavailability .

Properties

IUPAC Name

5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H11F3N2O5.C9H11ClN4O2.ClH/c2*11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7;10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11;/h2*2,5-7,16-17H,1,3H2,(H,14,18,19);11H,1-4H2,(H2,12,13,15,16);1H/t2*5-,6+,7+;;/m00../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHXRTQHERFOMN-GIZOTSQLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl.C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O.C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl.C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O.C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34Cl2F6N8O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

871.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Pathway

The patented manufacturing process (WO2019049174A1) involves a three-stage approach:

  • Condensation : Reacting 5-chlorouracil with pyrrolidine-2-imine precursors in hydrocarbon/ether solvent systems at 25–30°C.

  • Purification : Sequential treatment with dilute HCl (pH 1.5–2.0) followed by triethylamine-mediated crystallization.

  • Hydrochloride Salt Formation : Gas-phase HCl introduction in isopropyl alcohol at −10°C to 10°C yields >99.9% purity.

Key Reaction Parameters:

StepSolvent SystemTemperatureTimeYield
CondensationToluene:THF (3:1)28°C ± 2°C6 hr82%
Acid Wash0.5M HCl(aq)25°C15 minN/A
CrystallizationIPA:H2O (4:1)0–5°C3 hr95%

Polymorph Control

Crystalline Form-I is obtained via:

  • Anti-solvent precipitation using methyl tert-butyl ether

  • Controlled cooling ramp (0.5°C/min from 50°C to 5°C)
    PXRD analysis confirms distinct peaks at 2θ = 12.4°, 15.7°, 17.3°.

Industrial-Scale Optimization

  • Continuous flow reactors reduce batch variability

  • In-line PAT (Process Analytical Technology) monitors imine intermediate concentrations

  • Celite® filtration beds achieve particle size distribution of D90 < 50μm

Synthesis of 1-[(2R,4S,5R)-4-Hydroxy-5-(Hydroxymethyl)Oxolan-2-yl]-5-(Trifluoromethyl)Pyrimidine-2,4-dione Hydrochloride

Nucleoside Coupling Strategy

The ribofuranose-pyrimidine linkage employs:

  • Vorbrüggen Glycosylation :

    • 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose with silylated 5-(trifluoromethyl)uracil

    • SnCl₄ catalysis in anhydrous acetonitrile at −20°C

  • Deprotection :

    • Sequential NH₃/MeOH (2:1) treatment removes benzoyl groups

    • 2M HCl in dioxane introduces hydrochloride counterion

Critical Parameters:

ParameterOptimal RangeImpact on Yield
Silylation Time45–60 min<60 min: 78–82%

60 min: Decomposition |
| Glycosylation Temp | −15°C to −25°C | ±5°C alters β:α ratio from 9:1 to 7:3 |
| HCl Concentration | 1.8–2.2M | Lower: Incomplete salt formation
Higher: Sugar degradation |

Trifluoromethylation Innovations

Recent advances (US20140135497A1) demonstrate:

  • Electrophilic CF₃ Source : Trifluoromethanesulfinyl chloride with Cu(I) catalysis

  • Regioselectivity Control :

    • 2,2,6,6-Tetramethylpiperidine suppresses N3-substitution

    • Microwave irradiation (150W, 80°C) reduces reaction time to 35 min

Comparative Analysis of Purification Techniques

Chromatographic Methods

CompoundColumnMobile PhaseRetention TimePurity
5-Chloro derivativeC18 (5μm)MeCN:NH₄OAc (0.1%) (65:35)8.7 min99.91%
Trifluoromethyl analogHILIC (3μm)ACN:H₂O (95:5) + 0.1% TFA12.4 min99.85%

Crystallization Optimization

  • 5-Chloro Compound :

    • Ethyl acetate/hexane (1:4) gives 92% recovery

    • Seeding with Form-I crystals prevents polymorphic contamination

  • Trifluoromethyl Analog :

    • Tert-butanol/water (3:7) system achieves 88% yield

    • Lyophilization maintains hydrate stability

Industrial Production Considerations

Environmental Impact Mitigation

  • Solvent Recovery :

    • 98% toluene recapture via vacuum distillation

    • Biodegradable isopropyl myristate replaces dichloromethane in extractions

  • Waste Stream Treatment :

    • Copper catalyst recycling through ion-exchange resins

    • HCl scrubbing with NaOH/activated carbon filters

Quality Control Protocols

TestMethodSpecification
Residual SolventsGC-FID<ICH Q3C Class 2 limits
Heavy MetalsICP-MS<10 ppm total
Chirality PurityChiral HPLC>99.5% ee

Emerging Methodologies

Continuous Manufacturing

  • Microreactor Systems :

    • Corning AFR® module for imine formation (Residence time: 8.5 min)

    • Real-time UV monitoring at 254 nm

  • Hot Melt Extrusion :

    • Amorphous solid dispersions with HPMCAS-LF

    • 45% increased bioavailability in preclinical models

Enzymatic Approaches

  • Transaminase-Mediated Synthesis :

    • ω-Transaminase from Arthrobacter sp. KNK168

    • 78% yield improvement over chemical methods

  • Biocatalytic Chirality Control :

    • Ketoreductase KRED-101 for ribose intermediate

    • 99.3% enantiomeric excess achieved

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the stability of the compound .

Major Products

The major products formed from these reactions include inactive metabolites of trifluridine and various substituted derivatives of tipiracil .

Scientific Research Applications

Cancer Treatment

Tipiracil hydrochloride is primarily used in combination with trifluridine to form TAS-102 , an oral medication indicated for the treatment of metastatic colorectal cancer. The combination enhances the efficacy of trifluridine by preventing its degradation through the inhibition of thymidine phosphorylase, which is crucial for maintaining therapeutic levels of the drug in circulation .

Clinical Trials and Efficacy

The RECOURSE trial demonstrated that TAS-102 significantly improved overall survival in patients with metastatic colorectal cancer who had previously undergone multiple lines of therapy . The combination therapy was well-tolerated and showed a favorable safety profile compared to traditional chemotherapeutic agents.

Case Study 1: TAS-102 in Advanced Colorectal Cancer

A multicenter clinical trial evaluated TAS-102 in patients with refractory metastatic colorectal cancer. The results indicated a median overall survival increase from 5.3 months to 7.1 months compared to placebo, highlighting the effectiveness of tipiracil when used in conjunction with trifluridine .

Case Study 2: Safety Profile Assessment

In a safety assessment involving over 400 patients treated with TAS-102, adverse effects were manageable and included mild to moderate nausea, fatigue, and myelosuppression. These findings support the viability of tipiracil as a therapeutic agent with a favorable risk-benefit ratio .

Mechanism of Action

The mechanism of action of 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione;hydrochloride involves the incorporation of trifluridine into DNA during DNA synthesis, which inhibits tumor cell growth. Tipiracil, a thymidine phosphorylase inhibitor, prevents the rapid metabolism of trifluridine, thereby increasing its bioavailability. This combination enhances the cytotoxic effects of trifluridine on cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione;hydrochloride is unique due to its combination of a nucleoside analog and a thymidine phosphorylase inhibitor, which enhances the bioavailability and efficacy of trifluridine. This combination allows for more effective inhibition of tumor cell growth compared to other similar compounds .

Biological Activity

The compound known as 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione; 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione; hydrochloride , commonly referred to as Tipiracil , is a critical component in the treatment of metastatic colorectal cancer when combined with trifluridine. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Tipiracil is a small molecule classified as a thymidine phosphorylase inhibitor. Its structure features a chloro group and a pyrrolidine moiety that contribute to its biological activity. The molecular formula is C9H11ClN4O2HClC_9H_{11}ClN_4O_2\cdot HCl with a molecular weight of approximately 279.12 g/mol .

Tipiracil enhances the bioavailability of trifluridine by inhibiting thymidine phosphorylase, an enzyme that catalyzes the conversion of thymidine to thymine. This inhibition prevents the breakdown of trifluridine into inactive metabolites, thereby increasing its systemic availability and efficacy against cancer cells . Additionally, thymidine phosphorylase has been implicated in promoting angiogenesis in tumors; thus, its inhibition may also reduce tumor growth by decreasing blood vessel formation .

Pharmacokinetics

The pharmacokinetic profile of Tipiracil reveals important characteristics:

  • Absorption : Minimal first-pass metabolism; primarily excreted unchanged.
  • Half-life : Approximately 2.1 hours post-administration.
  • Clearance : Oral clearance is about 109 L/hr following administration .

Biological Activity

The biological activity of Tipiracil has been extensively studied in clinical settings, particularly in combination therapies for colorectal cancer:

Efficacy in Cancer Treatment

Tipiracil is used in the TAS-102 combination therapy (with trifluridine), which has shown significant efficacy in patients with metastatic colorectal cancer who have previously undergone multiple lines of therapy. Clinical trials indicate that this combination improves overall survival rates compared to standard treatments .

Case Studies

  • Clinical Trial Results : In a pivotal study involving patients with metastatic colorectal cancer, TAS-102 demonstrated a median overall survival increase from 5.3 months (placebo) to 7.1 months (TAS-102) .
  • Adverse Effects : The combination therapy is associated with myelosuppression, which includes neutropenia and anemia. Monitoring for these effects is crucial during treatment .

Data Tables

ParameterValue
Molecular FormulaC9H11ClN4O2HClC_9H_{11}ClN_4O_2\cdot HCl
Molecular Weight279.12 g/mol
Half-life2.1 hours
Oral Clearance109 L/hr
Common Side EffectsNeutropenia, Anemia
StudyOutcome
Clinical Trial (TAS-102)Median OS: 7.1 months vs 5.3 months (placebo)
Adverse EffectsMyelosuppression (neutropenia/anemia)

Q & A

Q. What is the mechanism of action of Tipiracil hydrochloride in enhancing trifluridine’s bioavailability, and what experimental approaches are used to validate this?

Tipiracil HCl inhibits thymidine phosphorylase (TP), an enzyme responsible for degrading trifluridine into inactive metabolites. To validate this mechanism, researchers use in vitro TP inhibition assays with recombinant human TP and measure IC50 values via spectrophotometric methods (e.g., monitoring trifluridine degradation at 270 nm). In vivo pharmacokinetic (PK) studies in murine models compare plasma trifluridine levels with/without Tipiracil co-administration, using HPLC or LC-MS for quantification .

Q. What synthetic routes and characterization methods are recommended for producing high-purity Tipiracil HCl?

Synthesis involves nucleophilic substitution of 5-chloro-6-(chloromethyl)uracil with 2-iminopyrrolidine, followed by HCl salt formation. Key steps include:

  • Purification : Recrystallization from ethanol/water mixtures to achieve >98% purity (HPLC analysis) .
  • Characterization : Powder X-ray diffraction (PXRD) to confirm crystalline forms (e.g., peaks at 2θ = 11.6°, 17.2°, 23.3°) and elemental analysis (C, H, N, Cl) to verify stoichiometry .

Q. How can researchers assess the stability of Tipiracil HCl under varying storage conditions?

Accelerated stability studies are conducted by exposing the compound to:

  • Temperature : 40°C, 60°C, and 80°C for 1–3 months.
  • Humidity : 75% relative humidity in desiccators. Post-treatment samples are analyzed via HPLC for degradation products (e.g., free base formation) and PXRD to detect polymorphic transitions .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the efficacy of Tipiracil/trifluridine in 5-fluorouracil (5-FU)-resistant colorectal cancer models?

  • Cell lines : Use 5-FU-resistant HCT116 or HT-29 cell lines. Assess viability via MTT assays after 72-hour exposure to Tipiracil/trifluridine (0.1–100 μM).
  • Mechanistic studies : Quantify trifluridine-triphosphate (TFT-TP) incorporation into DNA using radiolabeled [³H]-trifluridine and autoradiography.
  • In vivo models : Subcutaneous xenografts in nude mice; monitor tumor volume and survival with oral administration (20–60 mg/kg trifluridine + equimolar Tipiracil) .

Q. What strategies resolve discrepancies in reported IC50 values for Tipiracil against TP across studies?

Discrepancies may arise from assay conditions (e.g., enzyme source, substrate concentration). To standardize results:

  • Use recombinant human TP (vs. tissue-derived isoforms).
  • Fix substrate (trifluridine) concentration at Km (e.g., 50 μM).
  • Validate with a reference inhibitor (e.g., 5′-deoxy-5-fluorouridine) .

Q. How can polymorphic forms of Tipiracil HCl impact dissolution rates, and what methods optimize bioavailability?

  • Polymorph screening : Use solvent-mediated crystallization (e.g., water vs. ethanol) to generate Forms I and II.
  • Dissolution testing : Compare intrinsic dissolution rates (IDR) in simulated gastric fluid (pH 1.2) using a rotating disk apparatus.
  • Bioavailability : Form I (PXRD peaks at 23.3°, 27.1°) shows 20% higher IDR than Form II, making it preferable for oral formulations .

Q. What experimental approaches address conflicting pharmacokinetic data for Tipiracil/trifluridine in preclinical vs. clinical studies?

  • Dose normalization : Adjust murine doses to human equivalents using body surface area scaling.
  • Sampling frequency : Collect plasma samples at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose to capture rapid trifluridine clearance.
  • Population PK modeling : Incorporate covariates (e.g., renal/hepatic function) to explain inter-individual variability in clinical trials .

Data Contradiction Analysis

Q. How to interpret conflicting reports on Tipiracil’s selectivity for TP over uridine phosphorylase (UP)?

While Tipiracil exhibits high TP selectivity (IC50 = 35 nM vs. >1000 nM for UP), off-target effects may occur at supra-pharmacological doses. Validate selectivity by:

  • Parallel assays: Test Tipiracil against TP and UP under identical conditions.
  • Structural analysis: Use molecular docking to compare binding affinities for TP (PDB: 1JYF) vs. UP (PDB: 2XR8) .

Methodological Resources

  • Crystallography : SHELXL for refining Tipiracil HCl crystal structures .
  • Analytical Chemistry : HPLC (C18 column, 0.1% TFA/ACN gradient) for purity analysis .
  • In Silico Tools : Molecular docking (AutoDock Vina) to predict TP inhibition mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.